molecular formula C30H32Cl3N3O4 B1625294 Valategrast CAS No. 220847-86-9

Valategrast

Cat. No.: B1625294
CAS No.: 220847-86-9
M. Wt: 604.9 g/mol
InChI Key: VZVNFRFMDNFPOM-VWLOTQADSA-N
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Description

Valategrast is a synthetic organic compound known for its role as an integrin antagonist. It specifically targets the integrins α4β1 and α4β7, which are involved in various cellular adhesion processes. This compound has shown potential in treating conditions such as chronic obstructive pulmonary disease and asthma by inhibiting the inflammatory processes in respiratory airways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Valategrast is synthesized through a series of chemical reactions involving the incorporation of a common l-phenylalanine-N-aroyl motif. The carboxylic acid group in this motif is responsible for binding to the metal ion in the metal-ion-dependent adhesion site (MIDAS)

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization and chromatography to isolate the final product. The compound is then formulated into a stable form for pharmaceutical use, often as a hydrochloride salt to enhance its solubility and stability .

Chemical Reactions Analysis

Types of Reactions

Valategrast undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: this compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.

Scientific Research Applications

Valategrast has a wide range of scientific research applications, including:

Mechanism of Action

Valategrast exerts its effects by binding to the integrins α4β1 and α4β7, inhibiting their interaction with their natural ligands. This inhibition prevents the adhesion and migration of leukocytes, thereby reducing inflammation. The compound specifically targets the metal-ion-dependent adhesion site (MIDAS) within the integrins, blocking their function and disrupting the inflammatory cascade .

Comparison with Similar Compounds

Valategrast is unique in its dual antagonistic activity against both α4β1 and α4β7 integrins. Similar compounds include:

    Natalizumab: A monoclonal antibody that targets the α4 subunit, blocking both α4β1 and α4β7 integrins.

    Vedolizumab: Selectively targets the α4β7 integrin.

    Etrolizumab: Selectively targets the β7 subunit.

    AMG-181: Specifically targets the α4β7 integrin

This compound’s uniqueness lies in its small molecule structure and oral bioavailability, making it a promising candidate for therapeutic applications where monoclonal antibodies may not be suitable.

Properties

IUPAC Name

2-(diethylamino)ethyl (2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVNFRFMDNFPOM-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220847-86-9
Record name Valategrast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220847869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VALATEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DM4KX7JG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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